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Compound of Interest

Compound Name: Ametryn-acetic acid

Cat. No.: B12365213 Get Quote

Abstract: This technical guide provides a comprehensive overview of the synthesis of ametryn,

a significant s-triazine herbicide, from its precursor, atrazine. The document details the primary

synthetic methodologies, including a two-step disulfide intermediate pathway and a direct

methanethiolation route. It presents a thorough examination of the reaction mechanisms,

experimental protocols, and quantitative data such as reaction yields and product purity.

Furthermore, this guide elucidates the herbicidal mode of action of ametryn and atrazine,

focusing on their role as inhibitors of Photosystem II. The content is intended for researchers,

chemists, and professionals in the fields of agrochemical synthesis and drug development,

offering detailed procedural insights and critical data for laboratory and industrial applications.

Introduction
Ametryn, chemically known as 2-(ethylamino)-4-(isopropylamino)-6-(methylthio)-s-triazine, is a

selective herbicide widely used for the control of broadleaf and grassy weeds in various crops.

It belongs to the triazine class of herbicides, which are recognized for their effectiveness in

inhibiting photosynthesis. The synthesis of ametryn typically originates from atrazine, 2-chloro-

4-(ethylamino)-6-(isopropylamino)-s-triazine, a structurally similar and widely available

herbicide. The core of this transformation is a nucleophilic aromatic substitution (SNAr)

reaction, where the chlorine atom on the triazine ring of atrazine is displaced by a methylthio (-

SCH3) group.[1][2][3][4][5]

This whitepaper will explore the primary synthetic routes for this conversion, providing detailed

experimental protocols and summarizing key quantitative data. Additionally, it will delve into the
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biological mechanism through which these herbicides exert their phytotoxic effects.

Synthetic Methodologies
The conversion of atrazine to ametryn can be accomplished through several synthetic

pathways. The two predominant methods are a two-step process involving a disulfide

intermediate and a more direct, single-step reaction with methyl mercaptan.

Two-Step Synthesis via Disulfide Intermediate
This method involves the reaction of atrazine with a disulfide salt, followed by methylation to

yield the final product. A common approach utilizes sodium disulfide (Na2S2) and a subsequent

methylation step with dimethyl sulfate or methyl sulfate.

Reaction Scheme:

Formation of the Thiolate Intermediate: Atrazine + Na2S2 → Intermediate Sodium Thiolate

Salt + NaCl

Methylation: Intermediate Sodium Thiolate Salt + CH3(SO4)2 → Ametryn + Na(CH3)SO4

This process is advantageous due to its high yields and the avoidance of handling gaseous

methyl mercaptan directly in the initial step.

Direct Synthesis with Methyl Mercaptan
A more direct route involves the reaction of atrazine with methyl mercaptan (methanethiol) in

the presence of a base or a catalyst. This method can be more atom-economical but requires

careful handling of the volatile and odorous methyl mercaptan.

Reaction Scheme:

Atrazine + CH3SH + Base → Ametryn + Base·HCl

Recent advancements have focused on developing greener processes for this reaction,

utilizing catalysts like Y-type molecular sieves to improve efficiency and reduce environmental

impact by avoiding the production of salt byproducts.
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Quantitative Data Summary
The following tables summarize quantitative data from various patented and published

synthetic procedures.

Table 1: Summary of Reaction Conditions and Yields for Ametryn Synthesis
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Table 2: Physicochemical and Spectroscopic Data of Ametryn
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Property Value Reference

Molecular Formula C9H17N5S

Molecular Weight 227.33 g/mol

Melting Point 88-89 °C

1H NMR (400 MHz, CDCl3)

δ (ppm): 1.23 (t, 3H), 1.25 (d,

6H), 2.49 (s, 3H), 3.48 (q, 2H),

4.19 (m, 1H), 5.1-5.4 (br s, 2H)

IR Spectrum (KBr)

Major peaks at approx. 2970,

1620, 1550, 1400, 1350, 1160,

810 cm-1

Mass Spectrum (EI)
m/z: 227 (M+), 212, 185, 170,

144, 68

Experimental Protocols
Two-Step Synthesis via Disulfide Intermediate

Step 1: Formation of the Thiolate Intermediate

In a suitable reactor equipped with a stirrer and condenser, charge atrazine (e.g., 0.4 mol),

sodium disulfide (30% solution), and sodium hydroxide (30% solution).

Add isopropanol as the solvent and an alkylbenzene sulfonate catalyst.

Heat the mixture to reflux temperature (80-100 °C) and maintain for 5-6 hours.

Step 2: Methylation

Cool the reaction mixture to 55 °C.

Slowly add methyl sulfate over approximately 30-40 minutes, ensuring the temperature

does not exceed 70 °C.

Maintain the temperature at 70 °C for 2 hours.
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Work-up and Isolation

After the reaction is complete (indicated by a transparent solution), cool the mixture.

The product precipitates and is collected by suction filtration.

Wash the solid product with water to remove salts.

Dry the final product, ametryn.

Direct Synthesis with Methyl Mercaptan (Catalytic)
Reaction Setup

To an autoclave reactor, add atrazine, isopropanol, and a ZSM-5 catalyst.

Seal the reactor and introduce methyl mercaptan.

Reaction

Heat the mixture to 90-110 °C under pressure (0.49-0.78 MPa) with stirring for 1 hour.

Work-up and Isolation

After the reaction, vent any excess methyl mercaptan.

The resulting product mixture contains ametryn.

The product is isolated by drying the wet feed.

Laboratory Scale Synthesis with Methanethiol
Preparation of Sodium Thiomethoxide

In a flask with dry methanol, dissolve sodium metal.

Cool the resulting sodium methoxide solution to room temperature.

Bubble methanethiol gas through the solution or add liquid methanethiol.
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Reaction

Add atrazine to the sodium thiomethoxide solution.

Reflux the mixture for 2 hours.

Work-up and Purification

Evaporate the methanol under reduced pressure.

Dissolve the residue in water and extract with diethyl ether.

Dry the ether extract over anhydrous magnesium sulfate and evaporate the solvent.

Recrystallize the crude product from boiling hexane to obtain pure ametryn.

Diagrams and Pathways
Synthesis Pathway of Ametryn from Atrazine
The following diagram illustrates the general nucleophilic aromatic substitution pathway for the

synthesis of ametryn from atrazine.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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